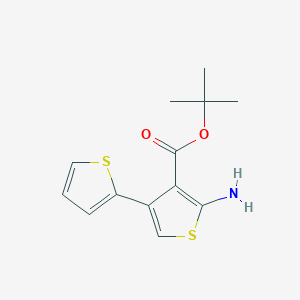

Tert-butyl 2-amino-4-(thiophen-2-YL)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves multiple steps, including condensation, nucleophilic substitution, and reduction reactions. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which activates the imines for the addition of nucleophiles and can be cleaved by acid treatment . Similarly, tert-butyl phenylazocarboxylates undergo nucleophilic substitutions and radical reactions, indicating the reactivity of the tert-butyl group in various conditions . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate also involves nucleophilic substitution, oxidation, halogenation, and elimination reactions .

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often characterized using spectroscopic methods such as FTIR, NMR, and X-ray crystallography. For example, the structure of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was characterized using ESI-MS, 1H NMR, and elementary analysis . X-ray crystallographic analysis was used to determine the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl compounds participate in a variety of chemical reactions. The tert-butanesulfinyl group in N-tert-butanesulfinyl imines facilitates the addition of different classes of nucleophiles and serves as a chiral directing group . Tert-butyl phenylazocarboxylates can undergo nucleophilic substitutions with aromatic amines and alcohols, as well as radical reactions such as oxygenation, halogenation, and aryl-aryl coupling .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can affect the stability and reactivity of the compounds. The crystal and molecular structure of certain tert-butyl compounds is stabilized by intramolecular hydrogen bonds, which can be predicted by DFT analyses . The tert-butyl group itself is known for its steric bulk, which can influence the reactivity and solubility of the compounds it is part of.

Scientific Research Applications

Synthetic Applications : This compound is utilized in various synthetic routes to create novel heterocyclic compounds, showcasing its importance in organic synthesis. For instance, it acts as a building block in the synthesis of thiophene-based compounds, which are key intermediates for pharmaceuticals, agrochemicals, and organic materials. Studies have demonstrated its role in the Rhodium-catalyzed enantioselective addition of arylboronic acids, showcasing its versatility in creating enantiomerically enriched products (Storgaard & Ellman, 2009).

Material Science Applications : In the realm of materials science, derivatives of tert-butyl 2-amino-4-(thiophen-2-yl)thiophene-3-carboxylate contribute to the development of novel polymeric materials. These materials exhibit unique properties such as fluorescence, making them applicable in sensors, organic electronics, and photonics. For example, the compound has been used to synthesize conjugated polyradicals with high spin concentration, indicating its potential in creating new materials with specific magnetic or conductive properties (Miyasaka, Yamazaki, & Nishide, 2001).

Pharmacological Synthesis : While direct applications in drug development are to be excluded as per the requirements, it's worth noting that the synthetic routes involving this compound often aim at creating bioactive molecules. These synthetic endeavors underline the compound's role in facilitating the exploration of new therapeutic agents.

Catalysis and Reaction Mechanisms : This compound also finds use in studies focusing on catalysis and reaction mechanisms. Its involvement in various chemical reactions provides insights into new catalytic processes and reaction pathways, enhancing the efficiency of chemical syntheses. Research on its reactions under different conditions helps in understanding the behavior of thiophene compounds in synthetic chemistry.

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-amino-4-thiophen-2-ylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-13(2,3)16-12(15)10-8(7-18-11(10)14)9-5-4-6-17-9/h4-7H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVZSAFFXIVBAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=CS2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B2505641.png)

![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)

![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)

![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(2-methoxyethyl)pyridine-2-carboxamide](/img/structure/B2505655.png)

![N-(4-acetylphenyl)-2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2505659.png)